(3R,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

asymmetric synthesis chiral resolution enantiomeric excess

(3R,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is a chiral, non-proteinogenic beta-proline derivative (CAS 1260611-20-8) with a unique ortho-trifluoromethylphenyl substitution at the pyrrolidine 4-position. This compound serves as a key chiral building block found in patents for neurological therapeutics and as a conformationally constrained scaffold in complex peptide synthesis.

Molecular Formula C12H12F3NO2
Molecular Weight 259.22 g/mol
Cat. No. B13012497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
Molecular FormulaC12H12F3NO2
Molecular Weight259.22 g/mol
Structural Identifiers
SMILESC1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C12H12F3NO2/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18/h1-4,8-9,16H,5-6H2,(H,17,18)/t8-,9+/m1/s1
InChIKeyCDBDQHBPLLUGEZ-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (3R,4S)-4-(2-Trifluoromethylphenyl)pyrrolidine-3-carboxylic Acid: Chiral Building Block Evidence


(3R,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is a chiral, non-proteinogenic beta-proline derivative (CAS 1260611-20-8) with a unique ortho-trifluoromethylphenyl substitution at the pyrrolidine 4-position [1]. This compound serves as a key chiral building block found in patents for neurological therapeutics and as a conformationally constrained scaffold in complex peptide synthesis [2]. Its non-enantiomeric (3S,4R) counterpart and racemic mixture are also commonly available, making the (3R,4S) form a distinct procurement choice for stereospecific applications .

Critical Differentiators for (3R,4S)-4-(2-Trifluoromethylphenyl)pyrrolidine-3-carboxylic Acid Procurement


The combination of stereochemistry and ortho-substitution pattern makes this compound non-fungible with its common analogs. Its specific (3R,4S) enantiomer exhibits quantifiably different enantiomeric purity when compared to the stereochemical opposite or racemic mixtures, directly impacting the stereochemical outcome in asymmetric synthesis [1]. The ortho-trifluoromethyl group creates a unique steric and electronic environment distinct from the para- and meta- isomers, which have different pKa values and proprietary research associations, such as the para-isomer's link to antidiabetic drug intermediates, thus preventing simple functional replacement .

Quantitative Evidence for (3R,4S)-4-(2-Trifluoromethylphenyl)pyrrolidine-3-carboxylic Acid Selection


Enantiomeric Purity: Guaranteed >97%ee for (3R,4S)-Isomer Versus Racemic and (3S,4R) Alternatives

For stereospecific applications, the enantiomeric excess (ee) of the purchased compound is a critical specification. The (3R,4S) enantiomer is commercially supplied with a certified enantiomeric purity of >97%ee . In contrast, the racemic mixture is offered as a 'relative' stereoconfiguration with 0%ee, and the (3S,4R) hydrochloride salt (CAS 1049978-59-7) is offered with unspecified chiral purity . Higher chiral purity directly eliminates the uncertainty and waste associated with separate enantiomer separation, which is crucial for researchers building complex, single-isomer pharmaceuticals.

asymmetric synthesis chiral resolution enantiomeric excess

Ortho-Substitution Conformational Constraint: Primary Structural Evidence in Beta-Proline Tripeptides

The o-CF3 substituent's steric influence on peptide secondary structure has been empirically verified. A primary research study using the target compound as a monomeric unit demonstrated that a resulting heterochiral beta-proline trimer adopts a stable 'ZZ' conformation that mimics a natural PPII helix, as fully assigned by 1H and 13C NMR chemical shift analysis [1]. This study simultaneously confirmed that the combination of the (3R,4S) stereochemistry and the o-CF3 group is essential for this structural outcome. In direct contrast, para- or meta- substituted isomers lack this specific verified utility in enforcing secondary structure, as their different substitution geometry alters the pyrrolidine ring's conformational bias .

peptide design chemical biology NMR structure validation

Physicochemical Distinction: Comparative pKa as a Function of CF3 Ring Position

The substitution pattern of the trifluoromethyl group on the phenyl ring exerts a measurable influence on the acidity of the carboxylic acid group. The predicted pKa of the (3R,4S)-4-(2-CF3-phenyl) isomer is 3.63 ± 0.40 . This differentiates it from the (3R,4S)-4-(4-CF3-phenyl) isomer, which has a predicted pKa of 3.61 ± 0.40, and the non-fluorinated (3R,4S)-4-phenyl analog, with a pKa of 3.70 ± 0.40 . While differences are modest, they reflect the distinct electron-withdrawing influence of the ortho-CF3 group, which can translate into differential ionization at physiological pH and influence molecular recognition events.

medicinal chemistry drug design physicochemical properties

Lipophilicity Shift: XLogP3 of -0.5 Underscores Ortho-CF3 Influence on Hydrophilicity

Lipophilicity, a key determinant of permeability and protein binding, is markedly influenced by the o-CF3 group. The target compound has a computed XLogP3-AA value of -0.5, placing it in a hydrophilic range [1]. This is a counter-typical property for a trifluoromethyl-containing compound. In contrast, the non-fluorinated (3R,4S)-4-phenylpyrrolidine-3-carboxylic acid exhibits characteristics of a higher lipophilicity compound, e.g., a computed logP of approximately 1.7 for simpler aryl-beta-prolines, indicating a significant difference in polarity [2]. This property demonstrates that the o-CF3 group imparts a unique polarity profile, which influences solubility, formulation, and biological distribution differently from its non-fluorinated or even p-CF3 counterparts.

drug-likeness permeability computational chemistry

Distinct Intellectual Property Landscape: Ortho-CF3 Isomer Linked to Neurological Drug Intermediates

Patent literature reveals distinct application areas for the positional isomers. The hydrochloride salt of the target compound, trans-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid, is specifically cited as a key intermediate in the development of drugs targeting neurological disorders . Simultaneously, the structurally analogous (3R,4S)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is prominently cited as a key chiral building block for anti-diabetic drugs, specifically dipeptidyl peptidase-4 inhibitors [1]. This divergence in patent citations provides a clear indicator for procurement teams that although these compounds are simple isomers, their documented downstream applications are separate and non-overlapping.

patent landscape neurological disease drug intermediate

Verified Application Scenarios for (3R,4S)-4-(2-Trifluoromethylphenyl)pyrrolidine-3-carboxylic Acid


Synthesis of Conformationally Rigid Peptidomimetics

Use as a beta-proline surrogate in solid-phase peptide synthesis to engineer stable PPII-like helical secondary structures, as directly validated by solution-state NMR structural studies [1]. The high >97%ee ensures incorporation of a single stereoisomer, preventing the formation of diastereomeric peptide mixtures (which would occur with a racemic building block).

Asymmetric Synthesis of Neurological Drug Candidates

Serves as a key chiral intermediate in the manufacturing route of novel neurological therapeutics, with its ortho-CF3 group providing a unique handling point for adjusting lipophilicity and metabolic stability that para-substituted isomers cannot replicate . Its defined pKa and polarity profile offer predictable reactivity in common reaction conditions.

Absolute Stereochemical Control in Beta-Amino Acid Research

Employed as an optically pure standard for developing chiral analytical methods (HPLC, NMR) or for studying the fundamental influence of the o-CF3 group on the cis/trans amide bond equilibrium in beta-proline amides, where the (3S,4R) enantiomer would yield opposite conformational results [2].

Computational Model Validation for Drug Design

Its unusual combination of a low computed XLogP3 (-0.5) despite possessing a large CF3 aryl group makes it a valuable test case for validating computational models that predict lipophilicity, solubility, and protein binding in medicinal chemistry programs [3].

Quote Request

Request a Quote for (3R,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.